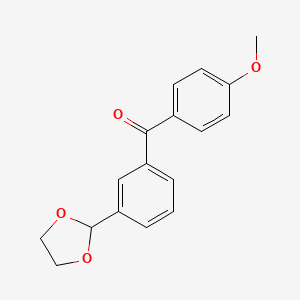

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

描述

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHZRIWBCINLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645048 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-91-1 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The primary synthetic approach to this compound involves the ketalization (acetalization) of a benzophenone derivative bearing a methoxy group with ethylene glycol under acidic catalysis. This reaction forms the 1,3-dioxolane ring by protecting the carbonyl group of the benzophenone.

- Starting Material: 4'-methoxybenzophenone or related benzophenone derivatives.

- Reagents: Ethylene glycol (for dioxolane ring formation), acid catalyst (commonly p-toluenesulfonic acid).

- Solvent: Typically toluene or other aprotic solvents.

- Conditions: Reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium toward ketal formation.

This method is widely used due to its efficiency in forming stable cyclic acetals that protect the ketone functionality during subsequent synthetic steps or analyses.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4'-Methoxybenzophenone + Ethylene glycol | Formation of 1,3-dioxolane ring | Acid catalyst (p-toluenesulfonic acid) used to promote ketalization |

| 2 | Reflux in toluene with Dean-Stark apparatus | Removal of water byproduct | Drives reaction to completion |

| 3 | Reaction time: 4-6 hours | Ensures full conversion | Monitored by TLC or HPLC |

| 4 | Work-up: Cooling, extraction, purification | Isolation of product | Recrystallization from methanol or ethyl acetate |

Alternative Synthetic Approaches

While the ketalization method is predominant, alternative routes include:

- Friedel-Crafts Acylation: Synthesis of 4'-methoxybenzophenone precursor via acylation of methoxy-substituted aromatic rings with benzoyl chloride derivatives, followed by ketalization.

- Use of Lewis Acid Catalysts: Some methods employ Lewis acids for selective hydroxylation or methoxylation steps on benzophenone derivatives, but these are less favored industrially due to equipment corrosion and cost.

Purification and Characterization

Purification Techniques

- Recrystallization: Common solvents include methanol and ethyl acetate, chosen based on solubility profiles.

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Spectroscopic Characterization

| Technique | Key Observations for this compound |

|---|---|

| ¹H NMR | Singlet at δ ~4.0–4.5 ppm for dioxolane protons; singlet at δ ~3.8 ppm for methoxy protons; aromatic protons show characteristic splitting patterns |

| ¹³C NMR | Signals at ~100–110 ppm for dioxolane carbons; carbonyl carbon at ~195 ppm |

| LC-MS | Molecular ion peak [M+H]⁺ at m/z ~285.1 consistent with C₁₇H₁₆O₄ |

| HRMS | Confirms exact molecular weight and formula |

These data confirm the successful formation of the dioxolane ring and the presence of the methoxy substituent.

Research Findings on Preparation Optimization

Catalyst Optimization

- The concentration of p-toluenesulfonic acid affects reaction rate and byproduct formation.

- Excess catalyst can lead to side reactions, while insufficient catalyst slows the reaction.

- Optimal catalyst loading balances yield and purity.

Reaction Monitoring

- TLC and HPLC are essential for tracking ketalization progress.

- Overreaction or incomplete reaction can be detected by the presence of starting material or side products.

Yield and Purity

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction Yield | 75–90% | Dependent on reaction time and catalyst loading |

| Melting Point | 58–63 °C (analogous compounds) | Used to assess purity |

| Purity (HPLC) | >95% | After recrystallization |

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4'-Methoxybenzophenone or derivatives |

| Key Reagents | Ethylene glycol, p-toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Conditions | Reflux with Dean-Stark apparatus for water removal, 4-6 hours |

| Purification | Recrystallization (methanol, ethyl acetate), chromatography for monitoring |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

| Yield | 75–90% |

| Key Considerations | Catalyst concentration, reaction time, monitoring to avoid over/under reaction |

Additional Notes on Industrial and Research Applications

- The ketalization method is scalable and suitable for laboratory and industrial synthesis.

- The 1,3-dioxolane ring serves as a protecting group, enhancing photochemical stability and enabling further functionalization.

- Alternative methods involving Lewis acids or methyl halides exist but are less favored due to complexity, toxicity, or equipment corrosion issues.

化学反应分析

Types of Reactions

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

科学研究应用

3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of polymers and materials with specific properties, such as UV resistance.

作用机制

The mechanism by which 3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent type and position:

Key Observations:

- Substituent Position: The position of the dioxolane ring (3- vs. 4'-position) significantly impacts electronic distribution. For example, 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone exhibits higher predicted boiling points (~395.5°C) compared to the target compound, likely due to increased molecular symmetry .

- Functional Groups : The 4'-methoxy group in the target compound enhances electron-donating effects compared to methyl or thiomethyl groups, influencing solubility and reactivity in cross-coupling reactions .

- Thiomethyl Variant: The sulfur atom in 4'-thiomethylbenzophenone improves lipophilicity and resistance to oxidative metabolism, making it advantageous in medicinal chemistry .

Physicochemical Properties

- Density and Polarity: The methyl-substituted analog (4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone) has a density of 1.169 g/cm³, while the methoxy variant likely exhibits higher polarity due to the electron-rich oxygen atom .

- Thermal Stability: Dioxolane-containing compounds generally demonstrate moderate thermal stability, with decomposition observed above 200°C in related benzophenones .

生物活性

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group , which may influence its solubility and reactivity. The molecular formula is C₁₅H₁₄O₃, with a molecular weight of approximately 246.27 g/mol. The presence of the dioxolane ring is significant as it can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures often exhibit antimicrobial properties. For instance:

- Antifungal Effects : Similar compounds have shown effectiveness against various fungal strains, potentially through mechanisms that disrupt cell wall integrity or inhibit key metabolic pathways .

- Antibacterial Activity : Some derivatives have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Properties

The methoxy group in this compound may contribute to its antioxidant capabilities. Studies have shown that benzophenone derivatives can scavenge free radicals effectively, which is beneficial in preventing oxidative damage in cells .

Study on Antifungal Activity

In a comparative study, various benzophenone derivatives were tested for their antifungal activity against Candida albicans. The results indicated that compounds with dioxolane rings exhibited enhanced antifungal properties compared to their non-dioxolane counterparts, suggesting that the structural feature plays a crucial role in biological efficacy .

Antibacterial Evaluation

Another study focused on the antibacterial effects of similar compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives significantly inhibited bacterial growth, with some achieving MIC values as low as 0.5 mg/mL . These results underscore the potential of dioxolane-containing compounds in developing new antibacterial agents.

Data Tables

常见问题

Q. What are the optimal synthetic routes for preparing 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone?

Methodological Answer: The synthesis typically involves introducing the dioxolane moiety via ketalization of a carbonyl precursor. For example:

Precursor Selection : Start with 4'-methoxybenzophenone derivatives. A related compound, 4-Methoxybenzophenone (CAS 611-94-9), is synthesized via Friedel-Crafts acylation using methoxy-substituted aromatic rings and benzoyl chloride derivatives .

Dioxolane Formation : React the carbonyl group with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. Similar strategies are used for 3-(1,3-dioxolan-2-yl)aniline (CAS 98-87-4), where the dioxolane acts as a protecting group .

Purification : Recrystallize using solvents like methanol or ethyl acetate, guided by melting point data (e.g., 58–63°C for analogous methoxybenzophenones) .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over- or under-functionalization.

- Optimize catalyst concentration to balance reaction rate and byproduct formation.

Q. How can spectroscopic techniques (NMR, LC-MS) characterize this compound?

Methodological Answer:

NMR Analysis :

- ¹H NMR : Identify the dioxolane protons as a singlet (~δ 4.0–4.5 ppm) and methoxy protons as a singlet (~δ 3.8 ppm). Aromatic protons split into distinct patterns based on substitution (e.g., para-methoxy groups show downfield shifts) .

- ¹³C NMR : Confirm the dioxolane carbons (~100–110 ppm) and carbonyl carbon (~195 ppm).

LC-MS :

- Use reverse-phase C18 columns with mobile phases like methanol/water (+0.1% formic acid). Expected [M+H]⁺ for C₁₇H₁₆O₄: ~285.1 m/z.

- Compare fragmentation patterns to standards (e.g., oxybenzone derivatives in ) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Advanced Research Questions

Q. How does the dioxolane ring influence the compound’s photochemical stability compared to non-cyclic benzophenones?

Methodological Answer:

Experimental Design :

- UV Exposure Studies : Exclude samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Compare with analogues like 2-hydroxy-4-methoxybenzophenone (oxybenzone), which shows λmax ~288 nm .

- Radical Scavenging Assays : Use DPPH or ABTS assays to assess antioxidant activity, as cyclic ethers may stabilize radical intermediates.

Data Interpretation :

- The dioxolane ring may reduce photodegradation by restricting conformational flexibility, delaying bond cleavage. Contrast with hydroxybenzophenones, where phenolic -OH groups enhance reactivity but lower stability .

Contradictions : Some dioxolane derivatives exhibit reduced solubility, complicating environmental fate studies. Adjust solvent systems (e.g., acetone/water mixtures) for consistent testing .

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental matrices?

Methodological Answer:

Sample Preparation :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol after washing with water .

- Matrix Interference : Spike samples with deuterated internal standards (e.g., BP-3-d5) to correct for ionization suppression in LC-MS .

Detection Limits :

- Optimize MRM transitions (e.g., 285 → 151 m/z) for sensitivity. Achieve limits of quantification (LOQ) <10 ng/L in wastewater using high-resolution Orbitrap systems.

Case Study : In sludge samples, co-eluting contaminants (e.g., parabens) require gradient elution (5–95% methanol over 20 min) for baseline separation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations :

- Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electron density maps. The dioxolane oxygen’s lone pairs may activate adjacent carbons for nucleophilic attack.

Experimental Validation :

- React with amines (e.g., aniline) under basic conditions. Monitor by NMR for ketal ring-opening or substitution at the benzophenone carbonyl.

- Compare with 4'-methoxybenzophenone lacking the dioxolane group to isolate electronic effects .

Contradictions : Steric hindrance from the dioxolane ring may offset electronic activation, requiring kinetic studies (e.g., Eyring plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。